molecular formula C13H9ClN2O3S2 B5872561 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid

4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5872561
M. Wt: 340.8 g/mol
InChI Key: CCIRTJJHUMKINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science. This compound is also known as TCB and is a thieno[3,2-b]thiophene-based inhibitor of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.

Mechanism of Action

The mechanism of action of 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid involves the inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. This compound binds to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid have been extensively studied. This compound has been found to have potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Inhibition of these enzymes can lead to the treatment of various diseases, including glaucoma, epilepsy, and cancer. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. This compound can be used to study the role of carbonic anhydrase in various diseases, including glaucoma, epilepsy, and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.

Future Directions

There are several future directions for the study of 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another direction is the study of the biochemical and physiological effects of this compound in vivo. Further research is also needed to determine the potential toxicity and safety of this compound in humans. Finally, the development of new synthesis methods for this compound can lead to the production of larger quantities for research and commercial applications.
Conclusion:
In conclusion, 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science. This compound has been found to be a potent inhibitor of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII and has potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Further research is needed to determine the potential toxicity and safety of this compound in humans and to develop new drugs based on this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The resulting compound is then reacted with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-({[(2-thienylcarbonyl)amino]nitroso}amino)benzoic acid. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon. Finally, the amino group is reacted with carbon disulfide to form 4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid.

Scientific Research Applications

4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicine. It has been found to be a potent inhibitor of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of this enzyme can lead to the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-chloro-3-(thiophene-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-8-4-3-7(12(18)19)6-9(8)15-13(20)16-11(17)10-2-1-5-21-10/h1-6H,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIRTJJHUMKINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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